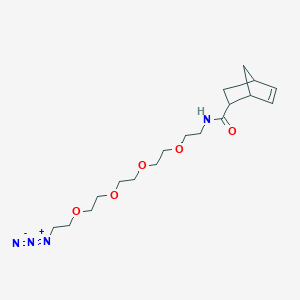
Norbornene-PEG5 azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbornene-PEG5 azide is a compound that combines the norbornene moiety with a polyethylene glycol (PEG) linker and an azide functional group. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used for the selective and efficient modification of biomolecules. The presence of the azide group allows for versatile chemical modifications, making it a valuable tool in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG5 azide typically involves the following steps:
Norbornene Functionalization: The norbornene moiety is first functionalized with a suitable linker, such as a polyethylene glycol chain.
Azide Introduction: The azide group is then introduced to the polyethylene glycol chain through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norbornene and polyethylene glycol are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Types of Reactions:
Cycloaddition Reactions: this compound undergoes Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction.
Substitution: Various nucleophiles can be used to replace the azide group under mild conditions.
Major Products:
Triazoles: Formed from the cycloaddition reaction with alkynes.
Substituted Products: Formed from nucleophilic substitution reactions.
科学研究应用
Norbornene-PEG5 azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Industry: Applied in the production of functionalized polymers and hydrogels for various industrial applications.
作用机制
The mechanism of action of Norbornene-PEG5 azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The azide group reacts selectively with alkynes or other suitable partners, forming stable triazole linkages. This specificity allows for precise modifications of biomolecules, making it a powerful tool in chemical biology and medicinal chemistry.
相似化合物的比较
- Norbornene-PEG4 azide
- Norbornene-PEG6 azide
- Tetrazine-Norbornene
Comparison:
- Norbornene-PEG5 azide is unique due to its specific polyethylene glycol chain length, which provides optimal solubility and biocompatibility for certain applications.
- Norbornene-PEG4 azide and Norbornene-PEG6 azide differ in the length of the polyethylene glycol chain, affecting their solubility and reactivity.
- Tetrazine-Norbornene offers an alternative bioorthogonal reaction pathway through the inverse electron-demand Diels–Alder reaction, which can be advantageous in specific contexts.
This compound stands out for its versatility and efficiency in bioorthogonal chemistry, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O5/c19-22-21-4-6-25-8-10-27-12-11-26-9-7-24-5-3-20-18(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHDDLLHYKFUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














